Cas no 896309-63-0 (6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3-nitrobenzoate)

6-{(1-Methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3-nitrobenzoate is a specialized organic compound featuring a pyranone core functionalized with a methylimidazolethioether group and esterified with 3-nitrobenzoate. Its structural complexity offers potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. The presence of the imidazole moiety may confer metal-binding properties, while the nitrobenzoate ester group enhances reactivity for further derivatization. This compound’s modular design allows for tailored modifications, making it valuable in drug discovery and material science applications. Its stability under standard conditions ensures ease of handling in laboratory settings.
6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3-nitrobenzoate structure
896309-63-0 structure
Product Name:6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3-nitrobenzoate
CAS No:896309-63-0
MF:C17H13N3O6S
MW:387.366622686386
CID:6009119
PubChem ID:18574057
Update Time:2025-11-07

6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3-nitrobenzoate Chemical and Physical Properties

Names and Identifiers

    • 6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3-nitrobenzoate
    • [6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-nitrobenzoate
    • AKOS024268604
    • F2567-0071
    • 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate
    • 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-nitrobenzoate
    • SR-01000022814
    • SR-01000022814-1
    • 896309-63-0
    • Inchi: 1S/C17H13N3O6S/c1-19-6-5-18-17(19)27-10-13-8-14(21)15(9-25-13)26-16(22)11-3-2-4-12(7-11)20(23)24/h2-9H,10H2,1H3
    • InChI Key: UBNCYFFWQBMOMO-UHFFFAOYSA-N
    • SMILES: C(OC1C(=O)C=C(CSC2N(C)C=CN=2)OC=1)(=O)C1=CC=CC([N+]([O-])=O)=C1

Computed Properties

  • Exact Mass: 387.05250632g/mol
  • Monoisotopic Mass: 387.05250632g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 674
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 142Ų

6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3-nitrobenzoate Pricemore >>

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Additional information on 6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3-nitrobenzoate

Compound CAS No 896309-63-0: 6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3-nitrobenzoate

The compound with CAS No 896309-63-0, named 6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3-nitrobenzoate, is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a pyran ring system with a sulfanyl group and a nitrobenzoate moiety. The presence of these functional groups makes it a versatile molecule for research and development in fields such as drug discovery, agrochemicals, and advanced materials.

Recent studies have highlighted the importance of imidazole derivatives in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, which enhances their bioavailability and pharmacokinetic properties. The 1-methylimidazole group in this compound further stabilizes the molecule by introducing electron-donating effects, which can influence its reactivity and selectivity in biological systems. This makes the compound an attractive candidate for designing novel therapeutic agents targeting specific cellular pathways.

The pyran ring system in the molecule is another key feature that contributes to its structural diversity. Pyran derivatives are known for their ability to form stable cyclic structures, which can enhance the molecule's solubility and stability under physiological conditions. Additionally, the 4-keto group on the pyran ring introduces a polar functional group that can participate in various chemical reactions, such as nucleophilic attacks or enolate formations, making it suitable for further functionalization.

The sulfanyl group (-S-) attached to the imidazole ring adds another layer of complexity to the molecule's reactivity. Sulfur-containing compounds are often involved in redox reactions and can act as antioxidants or radical scavengers. This property could be exploited in designing molecules for anti-inflammatory or neuroprotective applications. Furthermore, the sulfur atom's ability to form strong bonds with metal ions makes this compound potentially useful in coordination chemistry and catalysis.

The nitrobenzoate moiety is another critical component of this compound. Nitro groups are well-known for their electron-withdrawing effects, which can modulate the electronic properties of the molecule. In this case, the nitro group attached to the benzoate ring enhances the molecule's electrophilicity, making it more reactive towards nucleophilic attacks. This feature is particularly valuable in organic synthesis, where nitro groups are often used as directing groups or leaving groups in various substitution reactions.

Recent advancements in synthetic chemistry have enabled researchers to develop efficient methods for constructing complex molecules like this one. For instance, coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations have become indispensable tools for assembling multi-functionalized compounds. The synthesis of this compound likely involves a combination of these techniques, ensuring high yields and excellent stereochemical control.

In terms of applications, this compound could serve as a valuable building block for constructing larger molecular frameworks with enhanced functionality. Its structural features make it suitable for exploring its role as an enzyme inhibitor, receptor antagonist, or ligand in drug delivery systems. Preliminary studies suggest that this compound exhibits promising activity against certain enzymes involved in metabolic pathways, making it a potential lead candidate for drug development.

Moreover, the integration of multiple functional groups within a single molecule allows for combinatorial chemistry approaches, where different substituents can be systematically varied to optimize biological activity. This approach has been widely adopted in pharmaceutical research to identify molecules with improved potency and selectivity.

In conclusion, CAS No 896309-63-0 represents a cutting-edge example of modern organic chemistry's capabilities. Its unique combination of functional groups positions it as a valuable asset for advancing research across multiple disciplines. As ongoing studies continue to uncover its full potential, this compound is expected to play a pivotal role in shaping future innovations in medicine and materials science.

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